molecular formula C5H6N4S B3284456 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 78545-39-8

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3284456
CAS No.: 78545-39-8
M. Wt: 154.2 g/mol
InChI Key: NBQHMFSAAZMTTK-UHFFFAOYSA-N
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Description

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .

Preparation Methods

The synthesis of 6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through various synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the alkylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol by substituted α-chloroacetanilides, followed by cyclization of the intermediate by phosphorus oxychloride . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings, leading to variations in their pharmacological activities and applications .

Properties

IUPAC Name

6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQHMFSAAZMTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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